![molecular formula C16H17N3O4S B5600579 4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

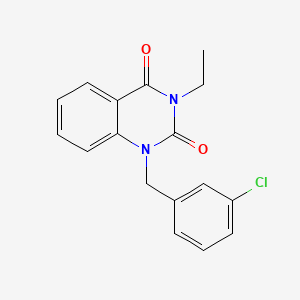

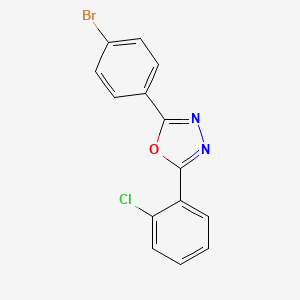

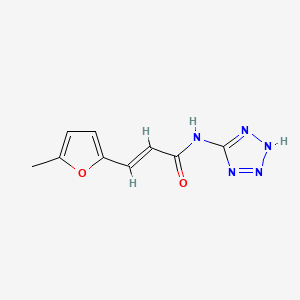

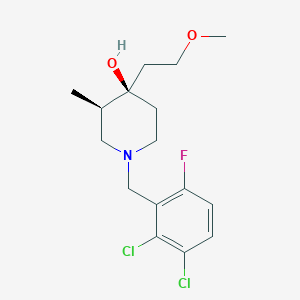

4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide, also known as ASB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASB is a member of the benzamide family and has been studied for its ability to act as an inhibitor of several enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition and Antitumor Activity :

- CI-994 is identified as a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells, specifically inhibiting HDAC-1 and HDAC-2. This inhibition is mechanistically related to the antitumor activity of the compound, suggesting its potential use in cancer therapy (Kraker et al., 2003).

- Another study describes the discovery of MGCD0103, a molecule similar to CI-994, as an orally active HDAC inhibitor with significant antitumor activity, highlighting the potential of such compounds in cancer treatment (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity :

- Certain derivatives of benzamide, including those related to CI-994, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as inhibitors of acetylcholinesterase, which could have implications for treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Preclinical Antitumor Activity :

- CI-994 has shown preclinical antitumor activity against a variety of solid tumors, indicating its potential as a novel antitumor agent. The study suggests its efficacy in inducing cell kills in various cancer types, including pancreatic and colon adenocarcinomas, as well as mammary adenocarcinoma (LoRusso et al., 2004).

Anticonvulsant Screening :

- Compounds similar to CI-994 have been investigated for their anticonvulsant activities. The study explores the potential of these compounds in preventing seizures, which could be beneficial in the treatment of epilepsy (Afolabi & Okolie, 2013).

Synthesis and Characterization of Derivatives :

- A study on the synthesis of α-ketoamide derivatives related to CI-994 highlights the methods and chemical processes involved in creating these compounds. This research is crucial for understanding the structural aspects and potential modifications to improve the efficacy of such compounds (El‐Faham et al., 2013).

Cardiac Electrophysiological Activity :

- N-substituted imidazolylbenzamides, structurally similar to CI-994, have shown promising results as selective class III agents in cardiac electrophysiology. This indicates potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Treatment of Minimal Residual Disease in Leukemia :

- Acetyldinaline, a form of CI-994, has been evaluated for its efficacy in treating minimal residual disease (MRD) in leukemia. The compound shows promise in eradicating MRD without jeopardizing bone marrow transplants, indicating its potential role in leukemia treatment (el-Beltagi et al., 1993).

Propriétés

IUPAC Name |

4-acetamido-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-11(20)19-14-6-4-13(5-7-14)16(21)18-10-12-2-8-15(9-3-12)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H,19,20)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIPIJUVMKZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)

![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)

![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)

![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)

![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)

![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)